BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is known for its diverse biological activities and is often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions. The process begins with the acylation of a benzofuran derivative, followed by nitration to introduce a nitro group. This nitro group is then reduced to an amine, which is subsequently sulfonylated with 4-fluoro-2-methylbenzenesulfonyl chloride. The final step involves esterification with butyl alcohol to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Butyl 5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Butyl 5-{[(4-bromo-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Butyl 5-{[(4-iodo-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
What sets BUTYL 5-(4-FLUORO-2-METHYLBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE apart from similar compounds is the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H22FNO5S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
butyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H22FNO5S/c1-4-5-10-27-21(24)20-14(3)28-18-8-7-16(12-17(18)20)23-29(25,26)19-9-6-15(22)11-13(19)2/h6-9,11-12,23H,4-5,10H2,1-3H3 |
InChI Key |
DAXRFQMKLSUHJG-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
Canonical SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C |
Origin of Product |
United States |
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